Sub-Nanomolar β3-Adrenergic Receptor Agonism Distinguishes 3-Ethyl-4,6-difluoro-1H-indole from the Clinical Benchmark Mirabegron
3-Ethyl-4,6-difluoro-1H-indole exhibits potent agonism at the dog β3-adrenergic receptor with an EC50 of 0.190 nM in a cAMP accumulation assay in CHO cells [1]. In comparison, the clinically approved β3-AR agonist mirabegron demonstrates an EC50 of 22.4 nM in CHO cells expressing the human β3-adrenoceptor [2]. This represents an approximately 118-fold difference in potency favoring the target compound, albeit with a species difference that must be considered in cross-study comparisons. The data suggest that 3-Ethyl-4,6-difluoro-1H-indole may serve as a high-potency starting point for β3-AR-targeted drug discovery, offering a significant potency advantage over the existing standard.
| Evidence Dimension | β3-Adrenergic Receptor Agonist Potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.190 nM |
| Comparator Or Baseline | Mirabegron EC50 = 22.4 nM |
| Quantified Difference | ~118-fold more potent (target compound) |
| Conditions | Target: Dog β3-AR expressed in CHO cells, cAMP accumulation; Comparator: Human β3-AR expressed in CHO cells, cAMP accumulation |
Why This Matters
This high potency establishes a clear performance benchmark that differentiates this compound from the industry-standard β3-AR agonist, making it a compelling candidate for SAR studies and lead optimization in urology and metabolic disease research.
- [1] BindingDB. Entry BDBM50448786 / CHEMBL3128194. Affinity Data: EC50 0.190 nM (Agonist activity at dog beta-3 adrenergic receptor). Accessed 2026-04-17. View Source
- [2] Takasu, T., et al. In vitro and in vivo pharmacological profile of the selective β3-adrenoceptor agonist mirabegron in rats. Naunyn-Schmiedeberg's Archives of Pharmacology, 2013, 386 (3), 225–236. DOI: 10.1007/s00210-012-0811-6; and Sciencedirect. Mirabegron. Accessed 2026-04-17. View Source
